(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.
Formation of the Hexanoic Acid Derivative: The protected amino compound is then reacted with a suitable reagent to form the hexanoic acid derivative. This step may involve the use of various reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein structure and function.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C22H25NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20?/m1/s1 |
InChI Key |
VHZUUIWBAYOCDD-QMRFKDRMSA-N |
Isomeric SMILES |
CC[C@@H](C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.